molecular formula C16H14O3S B14631991 3-(Benzenesulfinyl)-5-phenyloxolan-2-one CAS No. 53138-52-6

3-(Benzenesulfinyl)-5-phenyloxolan-2-one

Cat. No.: B14631991
CAS No.: 53138-52-6
M. Wt: 286.3 g/mol
InChI Key: MAEVCKWYYGVPHS-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-5-phenyloxolan-2-one is an organic compound characterized by the presence of a benzenesulfinyl group and a phenyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-5-phenyloxolan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxolanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-5-phenyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfinyl)-5-phenyloxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. The compound may also interact with proteins and nucleic acids, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-5-phenyloxolan-2-one is unique due to its specific combination of a benzenesulfinyl group and a phenyloxolanone ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

53138-52-6

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

3-(benzenesulfinyl)-5-phenyloxolan-2-one

InChI

InChI=1S/C16H14O3S/c17-16-15(20(18)13-9-5-2-6-10-13)11-14(19-16)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

MAEVCKWYYGVPHS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1S(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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